

Introduction: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Fluoro-4-methoxyphenylacetonitrile
Cat. No.:	B1295197

[Get Quote](#)

3-Fluoro-4-methoxyphenylacetonitrile is a substituted aromatic nitrile that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries[1]. Its structure, featuring a strategically fluorinated and methoxylated phenyl ring coupled with a reactive nitrile functional group, offers a unique combination of electronic properties and synthetic handles. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors. The strategic placement of the fluorine atom and the methoxy group significantly influences the molecule's reactivity, particularly at the benzylic position and the aromatic ring, making it a valuable synthon for introducing this specific substitution pattern into target structures[2].

PART 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in experimental design, ensuring proper handling, reaction setup, and purification.

Compound Identification

Precise identification is the first step in any chemical workflow. The key identifiers for **3-Fluoro-4-methoxyphenylacetonitrile** are summarized below.

Identifier	Value	Source
CAS Number	404-90-0	[3] [4] [5] [6] [7]
Molecular Formula	C ₉ H ₈ FNO	[1] [3] [5] [6] [7]
Molecular Weight	165.17 g/mol	[3] [5] [6] [7]
IUPAC Name	2-(3-fluoro-4-methoxyphenyl)acetonitrile	[3]
Synonyms	3-Fluoro-4-methoxybenzyl cyanide, 4-(Cyanomethyl)-2-fluoroanisole	[5] [8]
InChI Key	OFCMGCZEFVKTAN-UHFFFAOYSA-N	[3]
SMILES	COc1=C(C=C(C=C1)CC#N)F	[3]

Physicochemical Data

The physical state and solubility dictate the choice of solvents and reaction conditions. **3-Fluoro-4-methoxyphenylacetonitrile** is typically a colorless to light yellow solid at room temperature[\[1\]](#).

Property	Value	Source
Melting Point	40-48 °C	[1] [5]
Boiling Point	~255-271 °C (at 760 mmHg)	[1] [5]
Density	~1.1 g/cm ³	[5]
Flash Point	~117.5 °C	[5]
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane. [1] Insoluble in water [9] .	

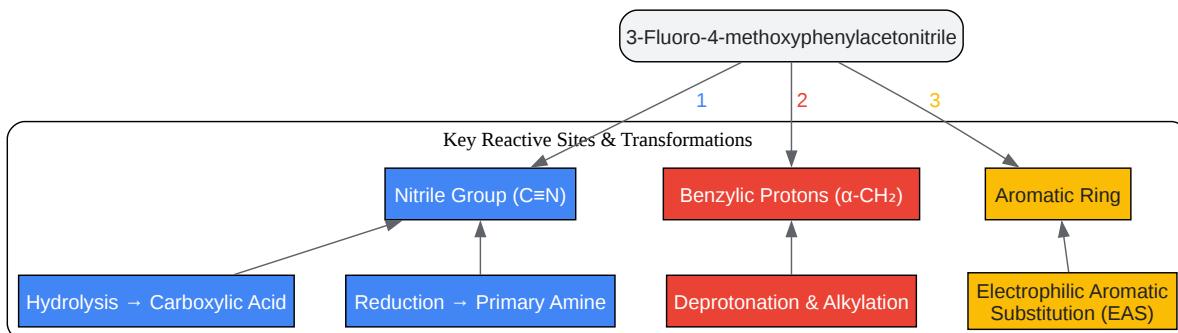
PART 2: Synthesis and Reactivity Profile

The synthetic utility of **3-Fluoro-4-methoxyphenylacetonitrile** is rooted in its accessible preparation and the diverse reactivity of its functional groups.

A Validated Synthetic Protocol

The most common and reliable method for synthesizing phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[\[2\]](#)[\[10\]](#) [\[11\]](#) This approach is efficient and can be adapted for **3-Fluoro-4-methoxyphenylacetonitrile**.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **3-Fluoro-4-methoxyphenylacetonitrile**.

Experimental Protocol: Synthesis via Nucleophilic Substitution

- **Rationale:** This protocol is based on well-established methods for preparing phenylacetonitriles from benzyl halides.[10][11] The use of dry acetone as a solvent is critical; it readily dissolves the reactants while minimizing the hydrolysis of the reactive benzyl halide to the corresponding alcohol, a common side reaction in aqueous media[10]. The addition of a catalytic amount of sodium iodide can accelerate the reaction via the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).
- **Step-by-Step Procedure:**
 - **Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoro-4-methoxybenzyl chloride (1.0 eq), finely powdered sodium cyanide (1.5 eq), and sodium iodide (0.1 eq)[10][11].
 - **Solvent Addition:** Add a sufficient volume of dry acetone to the flask to ensure effective stirring[10][11]. All operations involving cyanides must be performed in a well-ventilated fume hood.
 - **Reaction:** Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically runs for several hours[2][10].
 - **Work-up:** Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium salts. Wash the filter cake with a small amount of acetone[10].
 - **Purification:** Combine the filtrates and remove the acetone under reduced pressure. The resulting crude residue can be taken up in a solvent like benzene or ethyl acetate and washed with water to remove any remaining inorganic salts. After drying the organic layer over anhydrous sodium sulfate, the solvent is evaporated to yield the crude product, which can be further purified by vacuum distillation or recrystallization[10].

Core Reactivity

The synthetic potential of **3-Fluoro-4-methoxyphenylacetonitrile** arises from three primary reactive centers.

[Click to download full resolution via product page](#)

Caption: Primary reactive centers of **3-Fluoro-4-methoxyphenylacetonitrile**.

- The Nitrile Group: This functional group is a versatile precursor. It can undergo:
 - Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding 3-fluoro-4-methoxyphenylacetic acid, a valuable intermediate for pharmaceuticals.
 - Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH_4 converts the nitrile to 2-(3-fluoro-4-methoxyphenyl)ethanamine.
- The Benzylic Protons: The protons on the carbon adjacent to the phenyl ring and nitrile group (α -carbon) are acidic. This is due to the electron-withdrawing nature of both the nitrile and the aromatic ring, which stabilizes the resulting carbanion[2].
 - C-C Bond Formation: Deprotonation with a suitable base (e.g., NaH , LDA) generates a nucleophilic carbanion that can participate in various alkylation and condensation reactions, making it a cornerstone for building molecular complexity[2].
- The Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS) by the electron-donating methoxy group. The directing effects of the methoxy (ortho, para-

directing) and fluoro (ortho, para-directing, deactivating) groups will influence the position of substitution.

PART 3: Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected characteristic signals for **3-Fluoro-4-methoxyphenylacetonitrile**.

Spectroscopy	Characteristic Signals
Infrared (IR)	<ul style="list-style-type: none">- C≡N stretch: A sharp, medium-intensity peak around 2250 cm^{-1}.- C-O stretch (aryl ether): A strong peak around $1250\text{-}1200\text{ cm}^{-1}$.- C-F stretch: A strong peak around $1200\text{-}1100\text{ cm}^{-1}$.- Aromatic C=C stretches: Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.
^1H NMR	<ul style="list-style-type: none">- Methoxy group (-OCH₃): A singlet around $\delta 3.9\text{ ppm}$.- Benzylic protons (-CH₂CN): A singlet around $\delta 3.7\text{ ppm}$.- Aromatic protons: Complex multiplets in the aromatic region ($\delta 6.8\text{-}7.2\text{ ppm}$), showing coupling to each other and to the fluorine atom.
^{13}C NMR	<ul style="list-style-type: none">- Nitrile carbon (-C≡N): A signal around $\delta 117\text{-}118\text{ ppm}$.- Benzylic carbon (-CH₂CN): A signal around $\delta 22\text{-}23\text{ ppm}$.- Methoxy carbon (-OCH₃): A signal around $\delta 56\text{ ppm}$.- Aromatic carbons: Multiple signals in the $\delta 110\text{-}160\text{ ppm}$ range, with characteristic C-F coupling constants.
Mass Spec. (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at $m/z = 165$, corresponding to the molecular weight of the compound.^[3]

Note: The exact chemical shifts (δ) in NMR and peak positions (cm^{-1}) in IR can vary based on the solvent and instrument used. The data presented are typical expected values.

PART 4: Applications in Drug Discovery and Development

Phenylacetonitrile derivatives are privileged scaffolds in medicinal chemistry.[12] While **3-Fluoro-4-methoxyphenylacetonitrile** is primarily an intermediate, its structural motifs are found in various biologically active molecules.

- **Scaffold for Bioactive Molecules:** The molecule serves as a precursor for compounds where the phenylacetonitrile core is elaborated into more complex structures. The nitrile can be converted to other functional groups like amines or carboxylic acids, which are common in drug molecules.
- **Modulation of Physicochemical Properties:** The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a final drug compound. The methoxy group can also be involved in key hydrogen bonding interactions with biological targets. The strategic incorporation of fluorine is a widely used tactic in drug design to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile[13].
- **Versatile Building Block:** Its ability to undergo C-C bond formation at the benzylic position makes it an excellent starting point for synthesizing analogs of lead compounds during structure-activity relationship (SAR) studies, a critical process in accelerating drug discovery[14].

PART 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Proper handling of **3-Fluoro-4-methoxyphenylacetonitrile** is essential.

- **Hazard Identification:** The compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1][3].
- **GHS Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) [3].

Recommended Handling Procedures:

- Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[9][15]. Ensure that eyewash stations and safety showers are readily accessible[16].
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield[16].
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat[1][16].
 - Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors[16][17].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][16][17].
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9][16].

References

- ChemBK. (2024). **3-fluoro-4-methoxyphenylacetonitrile**. [\[Link\]](#)
- PubChem. (n.d.). **3-Fluoro-4-methoxyphenylacetonitrile**. National Center for Biotechnology Information. [\[Link\]](#)
- CheMondis. (2025). Top **3-Fluoro-4-Methoxyphenylacetonitrile** : Suppliers, Manufacturers & Producers. [\[Link\]](#)
- LookChem. (n.d.). **3-FLUORO-4-METHOXYPHENYLACETONITRILE** suppliers & manufacturers in China. [\[Link\]](#)
- CP Lab Safety. (n.d.). **3-Fluoro-4-methoxyphenylacetonitrile**, min 97%, 10 grams. [\[Link\]](#)
- Chemcasts. (n.d.). 3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4) – Thermophysical Properties. [\[Link\]](#)

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [\[Link\]](#)
- PrepChem.com. (n.d.). Preparation of 4-methoxyphenylacetonitrile. [\[Link\]](#)
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylacetonitrile. [\[Link\]](#)
- ACS Publications. (2023). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α -Fragmentation. [\[Link\]](#)
- PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [\[Link\]](#)
- PubMed. (2013). Discovery of (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). [\[Link\]](#)
- PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. [\[Link\]](#)
- NIH National Center for Biotechnology Information. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [\[Link\]](#)
- The Scientist. (n.d.). Accelerating drug discovery with synthetic chemistry advances. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Fluoro-4-methoxyphenylacetonitrile | C9H8FNO | CID 136251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-FLUORO-4-METHOXYPHENYLACETONITRILE | 404-90-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. 3-FLUORO-4-METHOXYPHENYLACETONITRILE suppliers & manufacturers in China [m.chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerating drug discovery with synthetic chemistry advances | Drug Discovery News [drugdiscoverynews.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Intermediate in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295197#3-fluoro-4-methoxyphenylacetonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com